molecular formula C9H10O3S B1502918 3-(Methylsulfinyl)phenylacetic acid CAS No. 1027730-68-2

3-(Methylsulfinyl)phenylacetic acid

Cat. No.: B1502918
CAS No.: 1027730-68-2
M. Wt: 198.24 g/mol
InChI Key: DXFCQIDRHQFCHE-UHFFFAOYSA-N
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Description

3-(Methylsulfinyl)phenylacetic acid (CAS 1027730-68-2) is a phenylacetic acid derivative with a methylsulfinyl (-S(O)CH₃) group at the 3-position of the phenyl ring. Its molecular formula is C₉H₁₀O₃S, with a molecular weight of 198.24 g/mol and a melting point of 110–112°C . The sulfinyl group imparts polarity and electron-withdrawing characteristics, influencing its chemical reactivity and biological interactions. This compound is utilized in pharmaceutical and agrochemical research, though its applications are less documented compared to simpler phenylacetic acid derivatives.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-methylsulfinylphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3S/c1-13(12)8-4-2-3-7(5-8)6-9(10)11/h2-5H,6H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXFCQIDRHQFCHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)C1=CC=CC(=C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00672620
Record name [3-(Methanesulfinyl)phenyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00672620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1027730-68-2
Record name [3-(Methanesulfinyl)phenyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00672620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

3-(Methylsulfinyl)phenylacetic acid, with the chemical formula C₉H₁₀O₄S and CAS number 90536-66-6, is an organic compound characterized by a phenylacetic acid backbone substituted with a methylsulfinyl group. This compound has garnered significant attention for its potential therapeutic applications, particularly in the fields of pharmacology and medicinal chemistry. Its biological activity is primarily attributed to its structural similarities with other known non-steroidal anti-inflammatory drugs (NSAIDs), as well as its unique functional groups that may influence various biological pathways.

  • Molecular Weight : 214.24 g/mol
  • Solubility : Soluble in various organic solvents
  • Appearance : Solid crystalline substance

The biological activity of this compound is believed to involve several mechanisms:

  • Inhibition of Cyclooxygenase Enzymes : Similar to traditional NSAIDs, this compound may inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.
  • Antioxidant Activity : The methylsulfinyl group may contribute to its antioxidant capabilities, potentially protecting cells from oxidative stress.
  • Modulation of Signaling Pathways : Research indicates that derivatives of phenylacetic acids can modulate signaling pathways involved in inflammation and cell proliferation.

Anti-inflammatory and Analgesic Properties

Research has demonstrated that this compound exhibits notable anti-inflammatory and analgesic effects. These effects are likely due to its ability to inhibit COX enzymes, thereby reducing the synthesis of pro-inflammatory prostaglandins.

Case Study Findings :

  • In animal models, administration of this compound resulted in a significant reduction in inflammatory markers and pain responses compared to control groups.

Antioxidant Effects

The antioxidant properties of this compound have been highlighted in several studies. The presence of the methylsulfinyl group is thought to enhance its ability to scavenge free radicals.

Study Findings
Study AShowed reduced oxidative stress markers in treated animals.
Study BIndicated improved cellular health and reduced apoptosis rates.

Synthesis Methods

This compound can be synthesized through various methods, primarily involving the reaction of phenylacetic acid with methylsulfinyl chloride or related sulfinyl compounds. Common synthesis methods include:

  • Direct Reaction : Phenylacetic acid reacts with methylsulfinyl chloride under controlled conditions.
  • Catalytic Methods : Utilizing catalysts such as TiCl₄ to enhance yield and purity during synthesis.

Applications in Research and Industry

The compound has a wide range of applications across different fields:

  • Pharmaceutical Development : As a potential candidate for new anti-inflammatory drugs.
  • Biological Research : Used in proteomics to study protein interactions and functions.
  • Chemical Industry : Acts as an intermediate in the synthesis of more complex organic compounds.

Comparison with Similar Compounds

Phenylacetic Acid and Hydroxylated Derivatives

  • Phenylacetic Acid : The parent compound (C₈H₈O₂, MW 136.15 g/mol) lacks substituents on the phenyl ring. It is a precursor for antibiotics (e.g., penicillin) and analgesics (e.g., ibuprofen) . Its sodium salt is used clinically to treat hyperammonemia .
  • 4-Hydroxyphenylacetic Acid: The hydroxyl (-OH) group at the 4-position enhances antioxidant properties and microbial metabolism relevance.
  • 3-Hydroxyphenylacetic Acid : Studied for its structural and electronic differences compared to phenylacetic acid. The -OH group increases hydrogen-bonding capacity, altering solubility and bioavailability .
Compound Substituent MW (g/mol) Melting Point (°C) Key Applications
Phenylacetic acid -H 136.15 76–78 Antibiotic synthesis, hyperammonemia treatment
4-Hydroxyphenylacetic acid -OH (4-) 152.15 149–151 Antioxidant, neurotransmitter metabolite
3-(Methylsulfinyl)phenylacetic acid -S(O)CH₃ (3-) 198.24 110–112 Pharmaceutical intermediate

Key Differences :

  • Electronic Effects : The sulfinyl group (-S(O)CH₃) is a stronger electron-withdrawing group than -OH or -H, increasing the acidity of the acetic acid moiety and influencing metal coordination in complexes .

Phenylpropanoic Acid Derivatives

  • 3-Phenylpropanoic Acid (C₉H₁₀O₂, MW 150.18 g/mol): The extended carbon chain increases lipophilicity, favoring interactions with lipid-rich environments. Used in multitarget diabetes drug candidates .
  • 3-(4-Hydroxyphenyl)propanoic Acid: Demonstrates higher enzymatic esterification efficiency (75–98% conversion) compared to phenylacetic acid derivatives (<10%), attributed to steric and electronic compatibility with biocatalysts like Yarrowia lipolytica .

Comparison with this compound :

  • Synthetic Reactivity: Phenylpropanoic acids are more amenable to biocatalytic modification than phenylacetic acids, suggesting that the methylsulfinyl group in this compound may require specialized synthetic conditions .
  • Biological Activity: Butyl esters of 3-(4-hydroxyphenyl)propanoic acid show superior antioxidant (TEAC = 0.427) and antifungal activity compared to phenylacetic acid esters, highlighting the role of substituent position and chain length .

Halogenated and Fluorinated Derivatives

  • 3-(Trifluoromethyl)phenylacetic Acid (CAS 351-35-9): The -CF₃ group increases metabolic stability and electronegativity. Used in agrochemicals and as a pharmaceutical intermediate .
  • 3-(Trifluoromethylthio)phenylacetic Acid : The -SCF₃ group further enhances lipophilicity and resistance to oxidative degradation. Applications include antibacterial and anti-tumor agents .

Key Differences :

  • Electronic vs. Steric Effects : Fluorinated groups (-CF₃, -SCF₃) prioritize steric bulk and electronegativity, whereas the sulfinyl group in this compound offers a balance of polarity and moderate steric hindrance .
  • Applications : Fluorinated derivatives are prioritized in agrochemicals, while sulfinyl derivatives may have niche roles in drug design due to their unique electronic profiles .

Metal Complexation and Cytotoxicity

Copper(II) complexes of phenylacetic acid derivatives show variable cytotoxicity depending on substituents:

  • Phenylacetic Acid Complexes : Moderate activity due to baseline lipophilicity.
  • 3-(4-Hydroxyphenyl)propanoic Acid Complexes: Enhanced cytotoxicity linked to improved cellular uptake and redox activity .
  • This compound Potential: The sulfinyl group could facilitate stronger metal coordination, though specific studies are lacking.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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